CGP11952

Description

Structure

3D Structure

Propriétés

IUPAC Name |

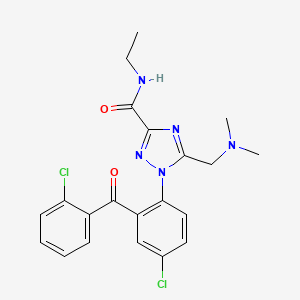

1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-[(dimethylamino)methyl]-N-ethyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2N5O2/c1-4-24-21(30)20-25-18(12-27(2)3)28(26-20)17-10-9-13(22)11-15(17)19(29)14-7-5-6-8-16(14)23/h5-11H,4,12H2,1-3H3,(H,24,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQLQRRQIHFEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN(C(=N1)CN(C)C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214271 | |

| Record name | Cgp 11952 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64078-09-7 | |

| Record name | Cgp 11952 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064078097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 11952 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-11952 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV230G3U1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CGP 35348, a Selective GABA-B Receptor Antagonist

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a detailed technical overview of the mechanism of action of CGP 35348, a selective antagonist of the GABA-B receptor. Due to the lack of specific information on "CGP11952," this guide focuses on the well-characterized and structurally related compound, CGP 35348, as a representative example of this class of antagonists. The principles and methodologies described herein are broadly applicable to the study of other GABA-B receptor antagonists.

Core Mechanism of Action: Antagonism of GABA-B Receptors

CGP 35348 functions as a selective antagonist at GABA-B receptors.[1] These receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central and peripheral nervous systems.[2][3]

The primary mechanism of action of CGP 35348 involves its competitive binding to the orthosteric site on the GABA-B1 subunit of the heterodimeric GABA-B receptor. This binding prevents the endogenous ligand, GABA, from activating the receptor. Consequently, the downstream signaling cascade initiated by GABA-B receptor activation is inhibited.

Impact on G-Protein Signaling

Under normal physiological conditions, GABA binding to the GABA-B receptor induces a conformational change that activates associated inhibitory G-proteins, specifically of the Gαi/o family.[3] This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. CGP 35348, by blocking GABA binding, prevents this G-protein activation.

Modulation of Adenylyl Cyclase Activity

The activated Gαi/o subunit typically inhibits the enzyme adenylyl cyclase.[3] This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). By preventing the activation of Gαi/o, CGP 35348 effectively disinhibits adenylyl cyclase, leading to a relative increase in or maintenance of basal cAMP levels that would otherwise be suppressed by GABA-B receptor agonism.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway of the GABA-B receptor and the point of intervention for CGP 35348.

References

CGP 11952: An In-depth Technical Guide

Executive Summary

CGP 11952 is an experimental benzodiazepine (B76468) derivative, classified as a triazolyl benzophenone, that has been investigated for its potential therapeutic application in epilepsy.[1] Unlike traditional benzodiazepines, CGP 11952 has been noted for its unique cognitive profile in preliminary studies with epilepsy patients. This document provides a comprehensive overview of the currently available public information on CGP 11952, including its mechanism of action, findings from clinical research, and a discussion on the limitations of the available data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

As a benzodiazepine derivative, CGP 11952 is presumed to exert its effects through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor. Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site. This binding event enhances the effect of the neurotransmitter GABA, increasing the frequency of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuron, which decreases its excitability and produces an inhibitory effect on neurotransmission. This general mechanism is central to the anticonvulsant properties of this class of drugs.[2][3]

Clinical and Pharmacological Data

The primary source of information on the effects of CGP 11952 comes from two open-label studies conducted on patients with intractable epilepsy.[1] These studies assessed the cognitive functioning of patients using a computerized neuropsychological battery.

Cognitive Effects in Epilepsy Patients

The findings from these studies indicated a mixed but interesting cognitive profile for CGP 11952, particularly when compared to other benzodiazepines.

| Cognitive Domain | Observed Effect of CGP 11952 | Reference |

| Information Processing | Positive effect on speed | [1] |

| Perceptual Sensitivity | Positive effect | [1] |

| Response Preciseness | Positive effect | [1] |

| Reaction Time | Negative effect (increased) | [1] |

| Memory Consolidation | Less negative effect compared to other benzodiazepines | [1] |

Table 1: Summary of Cognitive Effects of CGP 11952 in Epilepsy Patients

A notable outcome was the observation that CGP 11952 had a less detrimental effect on memory consolidation, a common adverse effect associated with benzodiazepine use.[1]

Quantitative Data

| Data Type | Value | Reference |

| Binding Affinity (Ki or IC50) | Not Publicly Available | N/A |

| Pharmacokinetics (ADME) | Not Publicly Available | N/A |

| Effective Dose in Studies | Not Publicly Available | N/A |

Table 2: Availability of Quantitative Data for CGP 11952

Experimental Protocols

Detailed experimental protocols for the synthesis, in vitro, or in vivo preclinical evaluation of CGP 11952 are not available in the reviewed literature. However, the methodology for the clinical assessment of cognitive functions can be inferred from the study description.[1]

Protocol for Cognitive Function Assessment in Epilepsy Patients

The study employed a computerized neuropsychological battery to evaluate the effects of CGP 11952 on cognitive performance in patients with intractable epilepsy. The general workflow of this assessment is outlined below.

Chemical Information

The specific chemical structure of CGP 11952 has not been disclosed in the available public literature. It is described as a triazolyl benzophenone.[1]

Conclusion

CGP 11952 is an experimental pro-benzodiazepine that showed a unique and potentially favorable cognitive profile in early studies with epilepsy patients, particularly concerning its reduced impact on memory consolidation compared to other drugs in its class.[1] However, a significant lack of publicly available data on its pharmacology, quantitative metrics, and chemical structure suggests that its development may have been discontinued, or that further information is held within proprietary Ciba-Geigy (now Novartis) archives. The information presented in this guide is based on the limited accessible scientific literature.

References

An In-Depth Technical Guide to CGP11952: A GABA-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CGP11952, a compound identified as a GABA-B receptor antagonist. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by both ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating synaptic transmission and neuronal excitability. Antagonists of these receptors, such as this compound, are valuable tools for elucidating the physiological and pathological roles of the GABA-B system and hold potential as therapeutic agents for a variety of neurological and psychiatric disorders. This document details the mechanism of action of this compound, its effects on downstream signaling pathways, and provides standardized experimental protocols for its characterization.

Introduction to GABA-B Receptor Antagonism

GABA-B receptors are heterodimeric GPCRs composed of GABA-B1 and GABA-B2 subunits. They are located on both presynaptic and postsynaptic membranes. Presynaptic GABA-B receptors inhibit neurotransmitter release by downregulating voltage-gated calcium channels, while postsynaptic receptors mediate slow inhibitory postsynaptic potentials (IPSPs) through the activation of inwardly rectifying potassium (GIRK) channels. Both pre- and postsynaptic receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

GABA-B receptor antagonists competitively bind to the GABA-B receptor, preventing the binding of GABA and thereby blocking its inhibitory effects. This leads to a disinhibition of neuronal activity, resulting in increased neurotransmitter release and a reduction in postsynaptic hyperpolarization.

This compound: A Profile

While specific quantitative data for this compound, such as its binding affinity (Ki) and potency (IC50), are not widely available in recent literature, it belongs to a class of phosphinic acid analogues of GABA that have been investigated for their GABA-B receptor antagonist activity. For the purposes of this guide, and in the absence of specific data for this compound, we will refer to the general properties and experimental methodologies used for characterizing potent and selective GABA-B receptor antagonists of the same structural class, such as CGP35348 and CGP52432.

Mechanism of Action and Signaling Pathways

As a GABA-B receptor antagonist, this compound is expected to modulate several key downstream signaling pathways by blocking the effects of GABA.

Inhibition of Adenylyl Cyclase

Activation of GABA-B receptors by GABA leads to the inhibition of adenylyl cyclase via the Gi/o alpha subunit of the associated G-protein. This results in decreased production of intracellular cAMP. By blocking this interaction, this compound would prevent the GABA-induced decrease in cAMP levels. This can be experimentally measured by assessing cAMP accumulation in response to a stimulus like forskolin, an adenylyl cyclase activator.

Modulation of Ion Channels

GABA-B receptor activation modulates the activity of key ion channels, leading to neuronal inhibition. This compound would reverse these effects.

-

Inwardly Rectifying Potassium (GIRK) Channels: Postsynaptic GABA-B receptors activate GIRK channels via the Gβγ subunit, leading to potassium efflux and hyperpolarization. This compound would block this hyperpolarization.

-

Voltage-Gated Calcium Channels (VGCCs): Presynaptic GABA-B receptors inhibit N-type and P/Q-type VGCCs, also via the Gβγ subunit, which reduces neurotransmitter release. This compound would disinhibit these channels, thereby facilitating neurotransmitter release.

Quantitative Data

Due to the limited availability of specific data for this compound in recent scientific literature, this section provides a template for how such data would be presented. Researchers are encouraged to perform the described experiments to populate these tables for this compound. Data for the related and well-characterized GABA-B antagonist, CGP35348 , is included for reference and comparison.

Table 1: Radioligand Binding Affinity of GABA-B Receptor Antagonists

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| This compound | [³H]-GABA or [³H]-CGP54626 | Rat cortical membranes | Data not available | |

| CGP35348 | [³H]-GABA | Rat cortical membranes | 34,000 | [1] |

Table 2: Functional Potency of GABA-B Receptor Antagonists

| Compound | Assay Type | Agonist | Preparation | IC50 / pA2 | Reference |

| This compound | Electrophysiology (e.g., inhibition of baclofen-induced hyperpolarization) | Baclofen (B1667701) | Hippocampal slices | Data not available | |

| CGP35348 | Rat anococcygeus muscle contraction | CGP27492 | Isolated tissue | pA2 = 5.38 | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize GABA-B receptor antagonists like this compound.

Radioligand Binding Assay ([³H]-GABA Competition)

This assay determines the affinity of this compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat cortical membranes

-

[³H]-GABA (Radioligand)

-

Unlabeled GABA (for non-specific binding determination)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat cerebral cortices in binding buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh binding buffer.

-

Assay Setup: In a 96-well plate, add rat cortical membranes, a fixed concentration of [³H]-GABA, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-GABA (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Voltage Clamp)

This protocol measures the ability of this compound to antagonize the effects of a GABA-B agonist (e.g., baclofen) on postsynaptic currents.

Materials:

-

Brain slice preparation (e.g., rat hippocampus)

-

Artificial cerebrospinal fluid (aCSF)

-

Baclofen (GABA-B agonist)

-

This compound (test compound)

-

Patch pipette filled with internal solution

-

Electrophysiology rig with amplifier and data acquisition system

Protocol:

-

Slice Preparation: Prepare acute brain slices and maintain them in a holding chamber with oxygenated aCSF.

-

Patching: Transfer a slice to the recording chamber and obtain a whole-cell patch-clamp recording from a neuron (e.g., a CA1 pyramidal neuron).

-

Baseline Recording: Record baseline membrane currents.

-

Agonist Application: Perfuse the slice with a known concentration of baclofen and record the resulting outward current (due to GIRK channel activation) and hyperpolarization.

-

Antagonist Application: Co-perfuse the slice with baclofen and varying concentrations of this compound.

-

Data Acquisition: Record the membrane currents in the presence of the antagonist.

-

Data Analysis: Measure the extent to which this compound reverses the baclofen-induced outward current and hyperpolarization. Construct a dose-response curve to determine the IC50 or pA2 value for this compound.

Conclusion

This compound, as a GABA-B receptor antagonist, represents an important pharmacological tool for investigating the complexities of the GABAergic system. While specific quantitative data for this compound is sparse in recent literature, the experimental frameworks provided in this guide offer a clear path for its thorough characterization. By employing radioligand binding assays, functional cellular assays, and electrophysiological recordings, researchers can elucidate the precise pharmacological profile of this compound and its potential as a modulator of neuronal function. Further investigation into this and related compounds is warranted to advance our understanding of GABA-B receptor pharmacology and to explore their therapeutic potential.

References

Unveiling CGP11952: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and properties of CGP11952, a compound identified as a triazolyl-benzaphenon and an experimental benzodiazepine (B76468) derivative. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its fundamental characteristics.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with the chemical formula C₂₁H₂₁Cl₂N₅O₂. It is registered under the CAS number 64078-09-7. The structural framework of this compound incorporates a triazole ring fused to a benzodiazepine core, a class of compounds known for their diverse pharmacological activities.

Chemical Identifiers:

-

Molecular Formula: C₂₁H₂₁Cl₂N₅O₂

-

CAS Number: 64078-09-7

Due to the limited availability of a definitive public IUPAC name and SMILES string, researchers are advised to verify the structure based on the provided molecular formula and CAS number in conjunction with spectroscopic data from reliable suppliers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in experimental settings, including solubility, stability, and formulation development.

| Property | Value | Source |

| Molecular Weight | 446.33 g/mol | Calculated from Molecular Formula |

| Molecular Formula | C₂₁H₂₁Cl₂N₅O₂ | Confirmed by multiple chemical suppliers |

| CAS Number | 64078-09-7 | Chemical Abstracts Service |

| Appearance | Solid (form may vary) | Typical for this class of compounds |

| Solubility | Data not readily available in public domain. Empirical determination is recommended. | N/A |

| Melting Point | Data not readily available in public domain. | N/A |

| Boiling Point | Data not readily available in public domain. | N/A |

Biological Activity and Signaling Pathways

As an experimental benzodiazepine derivative, this compound is presumed to interact with components of the central nervous system, potentially targeting GABA-A receptors, which are the primary targets of classical benzodiazepines. The binding of benzodiazepines to these receptors enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in inhibitory effects on neuronal excitability.

The specific signaling pathways modulated by this compound are not yet fully elucidated in publicly accessible literature. A proposed general mechanism of action, typical for benzodiazepine-like compounds, is depicted below.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely published. Researchers interested in working with this compound would typically need to develop or adapt existing protocols for similar benzodiazepine derivatives. A generalized workflow for investigating the biological activity of a novel compound like this compound is outlined below.

General Protocol for Radioligand Binding Assay

A standard experimental approach to determine the binding affinity of this compound for the benzodiazepine binding site on the GABA-A receptor would involve a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site.

Materials:

-

Synaptic membrane preparation from a suitable brain region (e.g., rat cortex).

-

Radioligand, such as [³H]-Flunitrazepam.

-

This compound at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known benzodiazepine like Diazepam).

-

Assay buffer (e.g., Tris-HCl).

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

Methodology:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the synaptic membrane preparation, the radioligand at a fixed concentration, and either buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound represents a research compound with potential for further investigation within the field of neuroscience and pharmacology. This guide provides a foundational understanding of its chemical identity and a framework for its experimental evaluation. Further research is warranted to fully characterize its physicochemical properties, biological activity, and therapeutic potential.

Disclaimer: This document is for informational purposes only and is intended for a scientific audience. This compound is a research chemical and should be handled with appropriate safety precautions by qualified professionals.

An In-depth Technical Guide to CGP Compounds in Neuroscience Research

A comprehensive overview of a key GABA-B receptor antagonist for researchers, scientists, and drug development professionals.

Initial investigations into the compound "CGP11952" have yielded no specific information in the public domain. It is highly probable that this designation is either a typographical error or refers to a compound not yet described in scientific literature. However, the "CGP" designation is characteristic of a series of well-researched and potent GABA-B receptor antagonists developed by Ciba-Geigy. This guide will focus on a prominent and extensively studied member of this family, CGP 55845A, as a representative tool for neuroscience research, fulfilling the core requirements of the original request.

Introduction to GABA-B Receptor Antagonists

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated by two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels. This results in a slow and prolonged inhibitory signal, playing a crucial role in regulating neuronal excitability, synaptic plasticity, and neurotransmitter release.

GABA-B receptor antagonists are invaluable pharmacological tools for dissecting the physiological and pathological roles of the GABA-B system. By blocking the effects of endogenous GABA at these receptors, researchers can investigate their involvement in a wide range of neurological and psychiatric conditions, including epilepsy, depression, anxiety, and cognitive disorders. The CGP series of compounds represents a significant advancement in the development of potent and selective GABA-B receptor antagonists.

Core Compound Profile: CGP 55845A

CGP 55845A is a potent and selective competitive antagonist of GABA-B receptors. Its high affinity and specificity have made it a standard tool in neuroscience research for studying the functional roles of GABA-B receptors in various experimental settings.

Chemical Properties

| Property | Value |

| IUPAC Name | (2S)-3-[[(1R)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl](phenylmethyl)phosphinic acid |

| Molecular Formula | C₁₈H₂₂Cl₂NO₃P |

| Molecular Weight | 418.25 g/mol |

| Class | Phosphinic acid derivative |

Pharmacological Data

| Parameter | Value | Species | Preparation | Reference |

| IC₅₀ | 3 nM | Rat | Brain membranes ([³H]GABA binding) | Olpe et al., 1990 |

| pA₂ | 8.4 | Rat | Hippocampal slices (presynaptic) | Mott et al., 1990 |

| pA₂ | 8.1 | Rat | Hippocampal slices (postsynaptic) | Mott et al., 1990 |

Mechanism of Action and Signaling Pathways

CGP 55845A acts as a competitive antagonist at the GABA-B receptor. It binds to the receptor at the same site as the endogenous ligand GABA but does not activate it. This prevents GABA from binding and initiating the downstream signaling cascade.

The canonical signaling pathway for GABA-B receptors involves their heterodimerization into GBR1 and GBR2 subunits, which then couple to Gi/o G-proteins. Activation of the receptor leads to:

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium into the presynaptic terminal, thereby decreasing the release of neurotransmitters.

By blocking these actions, CGP 55845A can disinhibit neuronal activity and enhance neurotransmitter release.

Applications in Neuroscience Research

CGP 55845A has been instrumental in elucidating the role of GABA-B receptors in numerous physiological and pathological processes.

Synaptic Plasticity

GABA-B receptors are key regulators of synaptic plasticity, the cellular mechanism underlying learning and memory. CGP 55845A has been used to demonstrate that blockade of GABA-B receptors can:

-

Enhance long-term potentiation (LTP): By reducing both presynaptic and postsynaptic inhibition, CGP 55845A can facilitate the induction and maintenance of LTP.

-

Modulate long-term depression (LTD): The role of GABA-B receptors in LTD is more complex and appears to be synapse-specific.

Neurotransmitter Release

By antagonizing presynaptic GABA-B autoreceptors and heteroreceptors, CGP 55845A can increase the release of various neurotransmitters, including:

-

GABA

-

Glutamate

-

Dopamine

-

Serotonin

-

Acetylcholine

This property makes it a valuable tool for studying the modulation of different neurotransmitter systems.

Behavioral Studies

In animal models, administration of CGP 55845A has been shown to produce a range of behavioral effects, providing insights into the role of GABA-B receptors in:

-

Cognition: Blockade of GABA-B receptors can enhance performance in learning and memory tasks.

-

Depression and Anxiety: The effects are complex, with some studies suggesting anxiolytic and antidepressant-like effects, while others report anxiogenic effects, likely depending on the dose and the specific behavioral paradigm.

-

Addiction: GABA-B receptors are implicated in the rewarding effects of drugs of abuse, and antagonists like CGP 55845A are being investigated for their potential in addiction therapy.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Specific concentrations, incubation times, and animal parameters should be optimized for each experimental setup.

In Vitro Electrophysiology (Hippocampal Slices)

Objective: To investigate the effect of CGP 55845A on synaptic transmission and plasticity.

Methodology:

-

Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).

-

Incubation: Allow slices to recover for at least 1 hour in a holding chamber with oxygenated aCSF at room temperature.

-

Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Stimulation and Recording: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing CGP 55845A (e.g., 1-10 µM).

-

Data Analysis: Analyze changes in the fEPSP slope and amplitude to assess the effect of GABA-B receptor blockade on baseline synaptic transmission and on the induction of LTP or LTD.

In Vivo Microdialysis

Objective: To measure the effect of CGP 55845A on extracellular neurotransmitter levels in a specific brain region.

Methodology:

-

Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer CGP 55845A systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

-

Sample Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.

-

Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Conclusion

Potent and selective GABA-B receptor antagonists, exemplified by CGP 55845A, are indispensable tools in neuroscience. They have significantly advanced our understanding of the multifaceted roles of the GABA-B system in regulating brain function. Continued research utilizing these compounds holds promise for the development of novel therapeutic strategies for a variety of neurological and psychiatric disorders. Researchers and drug development professionals are encouraged to leverage the extensive body of literature on these compounds to design and interpret experiments aimed at further unraveling the complexities of GABAergic neurotransmission.

The Cognitive-Enhancing Effects of GABA-B Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of CGP-series GABA-B receptor antagonists on learning and memory. Preclinical evidence strongly suggests that compounds such as CGP52432, CGP35348, and CGP36742 (SGS742) can ameliorate cognitive deficits in various animal models of neurodegeneration and cognitive impairment. These compounds have demonstrated efficacy in enhancing spatial learning, memory retention, and cognitive performance in tasks including the Morris water maze and active avoidance paradigms. The primary mechanism of action involves the blockade of GABA-B receptors, leading to the modulation of downstream signaling pathways, notably the cAMP/CREB cascade, which plays a crucial role in synaptic plasticity and neurogenesis. This guide summarizes the key quantitative findings, details the experimental protocols utilized in seminal studies, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

The inhibitory neurotransmitter gamma-aminobutyric acid (GABA) plays a critical role in regulating neuronal excitability throughout the central nervous system. Its effects are mediated by two main receptor types: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors, are implicated in a wide range of physiological processes, including the modulation of synaptic transmission and plasticity. Consequently, they have emerged as a significant target for therapeutic intervention in neurological and psychiatric disorders.

A growing body of research has focused on the potential of GABA-B receptor antagonists to act as cognitive enhancers. Several compounds from the "CGP" series have been investigated for their ability to improve learning and memory. While the specific compound "CGP11952" appears to be a less common designation or a potential typographical error in some contexts, a range of other CGP compounds have been extensively studied. This guide will focus on the effects of these well-documented GABA-B receptor antagonists on cognitive function.

Quantitative Data on Cognitive Enhancement

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of CGP-series GABA-B receptor antagonists on learning and memory.

Table 1: Effects of CGP52432 on Spatial Learning and Memory in a Mouse Model of Cerebral Ischemia

| Parameter | Vehicle + CI Group | CGP + CI Group | p-value | Reference |

| Morris Water Maze (Escape Latency - Day 5) | ~50 sec | ~30 sec | < 0.01 | [1][2] |

| Morris Water Maze (Time in Target Quadrant) | ~20% | ~35% | < 0.01 | [1][2] |

| Number of DCX+ cells (immature neurons) in DG | Increased vs. Sham | Significantly increased vs. Vehicle + CI | < 0.01 | [1][2] |

CI: Cerebral Ischemia; DG: Dentate Gyrus. Data are approximate values derived from graphical representations in the cited literature.

Table 2: Effects of CGP35348 on Spatial Learning in Male Albino Mice

| Parameter | Control Group | CGP35348 Group | p-value | Reference |

| Morris Water Maze (Escape Latency - Retention) | Higher Latency | Shorter Latency | 0.04 | [3] |

Table 3: Effects of CGP36742 (SGS742) on Cognitive Performance

| Study Population | Task | Outcome | Reference |

| Rats | Hippocampal-dependent memory tasks | Improved memory | [4] |

| Patients with Mild Cognitive Impairment | Attention, Choice Reaction Time, Visual Information Processing, Working Memory | Significant Improvement | [1] |

Table 4: Effects of Various CGP Compounds in an Active Avoidance Task in a Rat Model of Absence Epilepsy

| Treatment Group | Cognitive Performance | p-value (vs. non-epileptic rats) | Reference |

| Untreated GAERS | Significantly better | < 0.05 | [5] |

| CGP 36742 (100 mg/kg) | Sustained enhancement | - | [5] |

| CGP 56433 (1 mg/kg) | Sustained enhancement | - | [5] |

| CGP 61334 (1 mg/kg) | Sustained enhancement | - | [5] |

GAERS: Genetic Absence Epilepsy Rats from Strasbourg

Experimental Protocols

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[3][4][6][7][8][9][10][11][12][13][14][15][16]

Protocol used in the study of CGP52432 in a mouse model of Cerebral Ischemia: [1][2]

-

Apparatus: A circular pool (120 cm in diameter, 45 cm high) filled with water (28 ± 1 °C) made opaque with a non-toxic substance. A submerged platform (5 cm in diameter) was placed 1 cm below the water surface in the center of one of the four quadrants.

-

Subjects: Adult mice subjected to bilateral common carotid artery occlusion (BCCAO) to induce cerebral ischemia.

-

Drug Administration: CGP52432 (10 mg/kg) was administered via intraperitoneal injection starting 24 hours after the induction of ischemia.

-

Training: Mice were trained for five consecutive days, with four trials per day. In each trial, the mouse was placed in the water facing the pool wall from one of four starting positions and allowed to swim and find the hidden platform. If the mouse did not find the platform within 60 seconds, it was guided to it.

-

Probe Trial: On the sixth day, a probe trial was conducted where the platform was removed, and the mouse was allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded as a measure of memory retention.

Fear Conditioning

Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), like a mild foot shock. This paradigm is used to study the mechanisms of fear learning and memory.[17][18][19][20][21][22][23][24][25]

While specific protocols for CGP compounds in fear conditioning tasks were not detailed in the initial search, a general protocol is as follows:

-

Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a speaker to deliver the auditory cue.

-

Subjects: Typically mice or rats.

-

Habituation: Animals are placed in the conditioning chamber for a period to acclimatize to the environment.

-

Conditioning: The animal is presented with the CS (e.g., a tone of a specific frequency and duration) which co-terminates with the US (a mild foot shock). This pairing is repeated several times with an inter-trial interval.

-

Contextual Fear Testing: 24 hours after conditioning, the animal is placed back into the same chamber, and the amount of time it spends "freezing" (a behavioral measure of fear) is recorded in the absence of the CS and US.

-

Cued Fear Testing: The animal is placed in a novel context (different chamber with altered visual and olfactory cues) and, after a baseline period, is presented with the CS (tone). Freezing behavior is measured to assess memory of the tone-shock association.

Signaling Pathways and Experimental Workflows

Signaling Pathway of GABA-B Receptor Antagonists in Cognitive Enhancement

The cognitive-enhancing effects of CGP compounds are believed to be mediated, at least in part, through the cAMP/CREB signaling pathway.[1][2] Antagonism of GABA-B receptors leads to an increase in the intracellular concentration of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neurogenesis, synaptic plasticity, and long-term memory formation.

Caption: Signaling cascade initiated by GABA-B receptor antagonism.

Experimental Workflow for Morris Water Maze

The following diagram illustrates a typical experimental workflow for evaluating the effect of a CGP compound on spatial learning and memory using the Morris Water Maze.

Caption: Workflow for a Morris Water Maze experiment.

Logical Relationship in Fear Conditioning

The diagram below illustrates the logical relationships between the different phases of a fear conditioning experiment designed to test the effect of a GABA-B receptor antagonist.

Caption: Logical flow of a fear conditioning experiment.

Conclusion

The evidence presented in this technical guide strongly supports the potential of GABA-B receptor antagonists, particularly compounds from the CGP series, as cognitive enhancers. Preclinical studies have consistently demonstrated their ability to improve learning and memory in various animal models. The underlying mechanism, involving the disinhibition of the cAMP/CREB signaling pathway, provides a solid neurobiological basis for these effects. While clinical data is still emerging, the promising results from early-phase trials with compounds like SGS742 warrant further investigation. This guide provides a comprehensive overview of the current state of research, offering valuable insights for scientists and drug development professionals working to translate these findings into effective therapies for cognitive disorders. Further research should focus on elucidating the precise molecular targets and optimizing the therapeutic window for these compounds to maximize their cognitive-enhancing effects while minimizing potential side effects.

References

- 1. SGS742: the first GABA(B) receptor antagonist in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of GABAB receptor antagonist (CGP35348) on learning and memory in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAB receptor antagonist SGS742 improves spatial memory and reduces protein binding to the cAMP response element (CRE) in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of GABAB receptor antagonists on learning and memory retention in a rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Randomized Controlled Trial of SGS742, a GABA-B Receptor Antagonist, for SSADH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A-Randomized--Double-Blind-Placebo-Controlled-Trial-of-SGS742--a-GABA-B-Receptor-Antagonist--in-Patients-with-SSADH-Deficiency [aesnet.org]

- 8. Novel measures of Morris water maze performance that use vector field maps to assess accuracy, uncertainty, and intention of navigational searches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morris water maze search strategy analysis in PDAPP mice before and after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HT1B Receptor Knock-Out Mice Exhibit Increased Exploratory Activity and Enhanced Spatial Memory Performance in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mmpc.org [mmpc.org]

- 14. Watermaze performance after middle cerebral artery occlusion in the rat: the role of sensorimotor versus memory impairments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Spatial memory: behavioral determinants of persistence in the watermaze delayed matching-to-place task - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Behavioral and Neural Analysis of GABA in the Acquisition, Consolidation, Reconsolidation, and Extinction of Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prefrontal GABAA(δ)R Promotes Fear Extinction through Enabling the Plastic Regulation of Neuronal Intrinsic Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Presynaptic GABAB Receptor Inhibition Sex Dependently Enhances Fear Extinction and Attenuates Fear Renewal - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 23. A novel Pavlovian fear conditioning paradigm to study freezing and flight behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 25. GABAB receptor ligands do not modify conditioned fear responses in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating Anxiety-Like Behavior Using GABA-B Receptor Antagonists

Disclaimer: Initial research indicates that the compound CGP11952 is a benzodiazepine (B76468) derivative studied for its effects on cognitive function in epilepsy patients.[1] This guide will instead focus on the investigation of anxiety-like behavior using representative selective GABA-B receptor antagonists, such as those from the "CGP" series (e.g., CGP 36742), which are appropriate tools for the intended research focus on GABA-B receptor modulation in anxiety.

Introduction: The Role of GABA-B Receptors in Anxiety

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system and plays a crucial role in modulating neuronal excitability and, consequently, anxiety-related behaviors.[2] GABA exerts its effects through two main receptor classes: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors (GPCRs), mediate slow and prolonged inhibitory signals.[2] Their role in anxiety is complex; while GABA-A receptor agonists (like benzodiazepines) are well-known anxiolytics, the function of GABA-B receptors is more nuanced. Preclinical studies suggest that blocking GABA-B receptors with antagonists can produce anxiolytic-like and antidepressant-like effects, making these compounds valuable tools for research and potential therapeutic development.[3][4][5]

This guide provides a technical overview for utilizing selective GABA-B receptor antagonists to investigate anxiety-like behavior in preclinical rodent models. It outlines the core mechanism of action, detailed experimental protocols, and data presentation frameworks relevant to researchers, scientists, and drug development professionals.

Core Mechanism: GABA-B Receptor Signaling

GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits. They are coupled to pertussis toxin-sensitive G-proteins of the Gαi/o family.[2] The binding of GABA to the receptor initiates a signaling cascade that promotes inhibition through several mechanisms:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream proteins, including Protein Kinase A (PKA).

-

Activation of Potassium Channels: The dissociated Gβγ subunit directly binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This activation leads to an efflux of K+ ions, causing hyperpolarization of the postsynaptic membrane and making it less likely for the neuron to fire an action potential.[2]

-

Inhibition of Calcium Channels: The Gβγ subunit also inhibits voltage-gated Ca2+ channels (VGCCs) on presynaptic terminals. This reduces the influx of Ca2+ that is necessary for vesicle fusion and neurotransmitter release, thereby suppressing the release of GABA and other neurotransmitters like glutamate.[2]

Selective GABA-B antagonists, such as CGP 36742, act by competitively blocking the GABA binding site on the receptor. This action prevents the downstream inhibitory signaling, effectively "disinhibiting" the neuron. This disinhibition is hypothesized to underlie the observed anxiolytic-like effects in behavioral models.

Experimental Protocols for Assessing Anxiety-Like Behavior

Standardized behavioral assays are critical for evaluating the effects of GABA-B antagonists on anxiety. The following are detailed protocols for two widely used tests.

Elevated Plus Maze (EPM) Test

The EPM test is based on the conflict between a rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[6][7] An anxiolytic effect is inferred from increased exploration of the open arms.

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor (typically 50-70 cm). It consists of two open arms and two enclosed arms of equal size, with a central platform.[8]

-

Animal Model: Adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), typically males to avoid hormonal cycle variability. Animals should be habituated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the GABA-B antagonist (e.g., CGP 36742, 30 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes prior to testing.

-

Procedure:

-

Place the animal on the central platform of the maze, facing one of the open arms.

-

Allow the animal to explore the maze freely for a 5-minute session.

-

Record the session using a video camera mounted above the maze. The experimenter should be blind to the treatment conditions.

-

-

Data Analysis: Score the video for the following parameters:

-

Time spent in the open arms (s).

-

Time spent in the closed arms (s).

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (cm) can be used as a measure of general locomotor activity.

-

Light-Dark Box (LDB) Test

This test also relies on the conflict between exploration and aversion, in this case, the rodent's natural aversion to brightly lit areas.[9][10] Anxiolytic compounds typically increase the time spent in the light compartment.

Methodology:

-

Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, brightly illuminated compartment (2/3 of the box). An opening connects the two chambers.[11][12]

-

Animal Model: As described for the EPM test.

-

Drug Administration: As described for the EPM test.

-

Procedure:

-

Place the animal in the center of the light compartment, facing away from the opening.

-

Allow the animal to explore the apparatus freely for a 5 to 10-minute session.

-

Record the session using a video camera.

-

-

Data Analysis: Score the video for key parameters:

-

Time spent in the light compartment (s).

-

Latency to first enter the dark compartment (s).

-

Number of transitions between the two compartments.

-

Data Presentation and Interpretation

Quantitative data should be summarized to allow for clear comparison between treatment groups. An anxiolytic-like effect is generally indicated by a statistically significant increase in the exploration of the aversive zones (open arms in EPM, light compartment in LDB) without a significant change in overall locomotor activity.

Table 1: Representative Data from Elevated Plus Maze (EPM) Test

| Treatment Group | N | Time in Open Arms (s) | % Open Arm Entries | Total Distance Traveled (cm) |

| Vehicle Control | 10 | 25.4 ± 3.1 | 18.2 ± 2.5 | 1550 ± 120 |

| CGP 36742 (30 mg/kg) | 10 | 48.7 ± 4.5 | 35.1 ± 3.8 | 1610 ± 135 |

| *Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. Data are hypothetical for illustrative purposes. |

Table 2: Representative Data from Light-Dark Box (LDB) Test

| Treatment Group | N | Time in Light Box (s) | Transitions | Latency to Dark (s) |

| Vehicle Control | 10 | 110.2 ± 12.3 | 14 ± 2 | 25.6 ± 3.4 |

| CGP 36742 (30 mg/kg) | 10 | 185.5 ± 15.1 | 16 ± 3 | 45.1 ± 5.2 |

| *Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. Data are hypothetical for illustrative purposes. |

Conclusion for Drug Development Professionals

The investigation of GABA-B receptor antagonists in preclinical models of anxiety provides a valuable avenue for novel drug discovery. A compound demonstrating efficacy in models like the EPM and LDB, characterized by increased exploration of aversive environments without confounding effects on general activity, warrants further investigation. The data suggests that modulating the GABA-B system can influence anxiety-like states. Future steps should involve exploring the dose-response relationship, assessing potential side effects, and investigating the compound's efficacy in other relevant models of anxiety and depression to build a comprehensive pharmacological profile. The ultimate goal is to identify candidates with a favorable therapeutic window for potential clinical development.

References

- 1. CGP 11.952: an experimental benzodiazepine derivative. Effects on cognitive functioning in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior. | Semantic Scholar [semanticscholar.org]

- 4. Antidepressant-like activity of CGP 36742 and CGP 51176, selective GABAB receptor antagonists, in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]

- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 12. conductscience.com [conductscience.com]

The Role of CGP GABA-B Receptor Antagonists in Epilepsy Research: A Technical Guide

Disclaimer: No significant scientific literature was found for the compound "CGP11952" in the context of epilepsy research. This guide will focus on the well-researched and structurally related GABA-B receptor antagonist, CGP 35348 , which is likely the compound of interest for researchers in this field. CGP 35348 serves as a pivotal tool in understanding the complex role of the GABA-B receptor system in seizure generation and control.

This technical guide provides an in-depth overview of CGP 35348 for researchers, scientists, and drug development professionals. It covers its mechanism of action, summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the relevant signaling pathways.

Core Concepts: Mechanism of Action

CGP 35348 is a selective and competitive antagonist of the gamma-aminobutyric acid type B (GABA-B) receptor.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by two main receptor types: GABA-A and GABA-B.[2] While GABA-A receptors are ionotropic and mediate fast synaptic inhibition, GABA-B receptors are metabotropic G-protein coupled receptors that produce slow and prolonged inhibitory signals.[2][3]

The primary mechanism of action of CGP 35348 is the blockade of these GABA-B receptors. By doing so, it prevents the binding of endogenous GABA, thereby inhibiting the downstream effects of GABA-B receptor activation. These effects include the opening of potassium channels, the closing of calcium channels, and the inhibition of adenylyl cyclase.[2][3] In the context of epilepsy, this blockade can have dual effects: it can be proconvulsant in some seizure models by reducing inhibitory tone, while in others, particularly absence seizures, it can be anticonvulsant.[3][4][5]

Data Presentation: Quantitative Effects of CGP 35348

The following tables summarize the quantitative data on the biological activity of CGP 35348 and its effects in various epilepsy models.

Table 1: In Vitro Biological Activity of CGP 35348

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 34 µM | Rat Cortical Membranes | [6] |

Table 2: In Vivo Effects of CGP 35348 on Seizure Models

| Seizure Model | Animal Model | Doses Administered (i.p.) | Key Findings | Reference |

| Absence Seizures (Spike-Wave Bursts) | Cholesterol Synthesis Inhibitor Rat Model | 10, 25, 100 mg/kg | Dose-dependent reduction in spike-wave burst duration. An 84% reduction was observed at 100 mg/kg. | [5] |

| Cortical Epileptic Afterdischarges (ADs) | Immature Rats (12, 18, 25 days old) | 50, 100, 200 mg/kg | Markedly increased duration of ADs at all doses. Decreased seizure threshold at 200 mg/kg. | [7] |

| Isoniazid-Induced Convulsions | Mice | 300 mg/kg | Significantly increased the number of convulsing mice. | [4] |

| Pentylenetetrazol, Picrotoxin, or Strychnine-Induced Convulsions | Mice | Not specified | Did not facilitate convulsions. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to evaluate the effects of CGP 35348 in epilepsy research.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is commonly used to screen for anti-convulsant drugs and to study generalized seizures.

Objective: To induce acute seizures in rodents to assess the anticonvulsant or proconvulsant effects of a compound.

Materials:

-

Pentylenetetrazole (PTZ)

-

Saline solution (0.9%)

-

Rodents (mice or rats)

-

Injection syringes and needles

-

Observation chamber

Procedure:

-

Preparation of PTZ Solution: Dissolve PTZ in a 0.9% saline solution to the desired concentration (e.g., 50 mg/mL).[8]

-

Animal Preparation: Weigh the animals to calculate the correct dosage. Allow for a habituation period in the observation chamber before injection.[9][10]

-

Injection: Administer PTZ via intraperitoneal (i.p.) injection.[9][10] A common protocol involves a two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later to reliably induce seizures with minimal mortality.[8]

-

Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale). Record latency to the first seizure and the duration of seizures.[10]

Cortical Afterdischarge Model

This model is used to study focal seizures and the mechanisms of seizure spread.

Objective: To elicit epileptic afterdischarges (ADs) in the cortex of rodents through electrical stimulation.

Materials:

-

Stereotaxic apparatus

-

Anesthesia

-

Cortical electrodes for stimulation and recording

-

Electrical stimulator

-

Electrocorticography (ECoG) recording system

Procedure:

-

Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy to expose the desired cortical area (e.g., sensorimotor cortex).

-

Electrode Implantation: Implant stimulating and recording electrodes into the cortex.[7][11]

-

Stimulation: After a recovery period, deliver low-frequency electrical stimulation to the cortex with increasing intensities to determine the threshold for inducing ADs.[7]

-

Data Acquisition and Analysis: Record the ECoG to identify the presence, duration, and characteristics of the ADs. The effects of a compound like CGP 35348 can be assessed by administering it before stimulation and observing changes in the AD threshold and duration.[7]

Mandatory Visualizations

Signaling Pathway of GABA-B Receptor and Site of Action of CGP 35348

Caption: GABA-B receptor signaling and the antagonistic action of CGP 35348.

Experimental Workflow for Assessing CGP 35348 in a PTZ Seizure Model

Caption: Workflow for evaluating CGP 35348 in a PTZ-induced seizure model.

References

- 1. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 2. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAB Receptor and Absence Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA-B receptor antagonist CGP 35348 interferes with an arrest of cortical epileptic afterdischarges in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 10. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

In Vivo Experimental Protocols for the GABA-B Receptor Antagonist CGP11952 (by Analogy with CGP35348 and CGP55845)

Disclaimer: The compound "CGP11952" is not found in the reviewed scientific literature. The following protocols are based on established in vivo studies of structurally and functionally related, well-documented GABA-B receptor antagonists from the same "CGP" series, namely CGP35348 and CGP55845 . These protocols are intended to serve as a comprehensive template for researchers and drug development professionals.

Application Notes

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its effects are mediated by two main receptor types: GABA-A and GABA-B. GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channels, resulting in a slow and prolonged inhibitory signal.

Antagonists of the GABA-B receptor, such as compounds from the "CGP" series, are valuable research tools for elucidating the physiological roles of the GABA-B system. In vivo studies involving these antagonists are critical for understanding their effects on complex processes such as learning, memory, nociception, and seizure activity. The following protocols provide detailed methodologies for in vivo administration and subsequent behavioral and physiological assessment in rodent models.

Quantitative Data Summary

The following tables summarize typical dosage and administration parameters for in vivo studies with the representative GABA-B receptor antagonists CGP35348 and CGP55845, which can be used as a starting point for a novel but related compound.

Table 1: In Vivo Dosage and Administration of CGP35348

| Animal Model | Administration Route | Dosage Range | Vehicle | Studied Effects | Reference |

| Mouse | Intraperitoneal (i.p.) | 60 - 400 mg/kg | Saline | Antagonism of baclofen-induced antinociception and motor impairment | [1][2] |

| Mouse | Intracerebroventricular (i.c.v.) | 0.5 - 2.5 µ g/mouse | Saline | Antagonism of baclofen-induced antinociception | [1] |

| Rat | Intraperitoneal (i.p.) | 100 - 300 mg/kg | Not Specified | Proconvulsant effects in an epilepsy model | [3][4] |

| Rat | Intracerebroventricular (i.c.v.) | 5 - 10 µ g/rat | Saline | Reduction of food intake | [5] |

Table 2: In Vivo Dosage and Administration of CGP55845

| Animal Model | Administration Route | Dosage Range | Vehicle | Studied Effects | Reference |

| Mouse | Intraperitoneal (i.p.) | 0.5 - 1 mg/kg | Saline or DMSO | Improved neuromuscular coordination and spatial memory | [6][7][8] |

| Rat | Intraperitoneal (i.p.) | 0.01 - 10 mg/kg | Not Specified | Reversal of age-related learning impairment, antidepressant-like effects | [9] |

| Rat | Intracerebroventricular (i.c.v.) | 1 µM (concentration) | Artificial Cerebrospinal Fluid | Blockade of baclofen-induced hyperpolarization | [10] |

Experimental Protocols

Protocol 1: Systemic Administration (Intraperitoneal Injection) for Behavioral Assessment in Mice

This protocol describes the intraperitoneal administration of a CGP-series GABA-B antagonist to assess its effects on motor coordination and learning.

Materials:

-

CGP-series GABA-B antagonist (e.g., CGP35348 or CGP55845)

-

Sterile saline solution (0.9% NaCl) or Dimethyl sulfoxide (B87167) (DMSO)

-

Animal balance

-

1 mL syringes with 25-27 gauge needles

-

Appropriate mouse strain (e.g., C57BL/6 or Swiss albino)

-

Behavioral testing apparatus (e.g., Rota-rod, Morris water maze)

Procedure:

-

Animal Acclimation: House mice in a temperature and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.

-

Drug Preparation: On the day of the experiment, prepare a fresh solution of the CGP compound in sterile saline or DMSO. The concentration should be calculated based on the desired dosage and an injection volume of approximately 10 mL/kg body weight. For example, for a 100 mg/kg dose in a 25g mouse, dissolve 2.5 mg of the compound in 0.25 mL of vehicle.

-

Animal Handling and Injection:

-

Weigh the mouse and record its weight.

-

Gently restrain the mouse by scruffing the neck to expose the abdomen.

-

Tilt the mouse slightly head-down.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

-

Administer the injection intraperitoneally.

-

-

Behavioral Testing:

-

Allow a pre-treatment period of 30-60 minutes for the drug to be absorbed and distributed.

-

Conduct behavioral tests such as the Rota-rod test for motor coordination or the Morris water maze for spatial learning and memory.

-

-

Data Analysis: Record and analyze the relevant behavioral parameters (e.g., latency to fall from the Rota-rod, escape latency in the water maze). Compare the results between the drug-treated group and a vehicle-treated control group using appropriate statistical methods.

Protocol 2: Central Administration (Intracerebroventricular Injection) for Neurological Assessment in Rats

This protocol details the direct administration of a CGP-series GABA-B antagonist into the cerebral ventricles of a rat to study its central effects.

Materials:

-

CGP-series GABA-B antagonist

-

Artificial cerebrospinal fluid (aCSF)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Surgical tools (scalpel, drill, etc.)

-

Guide cannula and internal cannula

-

Infusion pump

-

Male Sprague-Dawley or Wistar rats

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the target lateral ventricle (coordinates relative to bregma: e.g., -0.8 mm anteroposterior, ±1.5 mm mediolateral).

-

Implant a guide cannula to the appropriate depth and secure it with dental cement.

-

Allow the animal to recover for at least one week.

-

-

Drug Preparation: Dissolve the CGP compound in sterile aCSF to the desired concentration.

-

Intracerebroventricular Injection:

-

Gently restrain the conscious rat.

-

Insert the internal cannula, connected to an infusion pump, into the guide cannula.

-

Infuse a small volume (e.g., 1-5 µL) of the drug solution over several minutes.

-

-

Post-Injection Monitoring and Analysis:

-

Observe the animal for any immediate behavioral changes.

-

Conduct electrophysiological recordings or other neurochemical analyses as required by the study design.

-

-

Histological Verification: At the end of the experiment, euthanize the animal and perform histological analysis to verify the correct placement of the cannula.

Visualizations

Caption: GABA-B receptor signaling pathway and the inhibitory action of a CGP antagonist.

References

- 1. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CGP 55845 HCl | GABAB receptor antagonist | CAS# 149184-22-5 | InvivoChem [invivochem.com]

- 7. Gender-specific effects of CGP 55845, GABAB receptor antagonist, on neuromuscular coordination, learning and memory formation in albino mouse following neonatal hypoxia-ischemia insult - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CGP11952 Administration in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP11952 is a selective antagonist of the GABA-B receptor. As GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, its modulation through GABA-B receptors plays a crucial role in regulating neuronal excitability. Antagonism of these receptors has been shown to produce antidepressant-like and anxiolytic-like effects in various rodent models of behavior.[1][2][3] These application notes provide detailed protocols for the administration of this compound and its evaluation in common rodent behavioral paradigms, along with a summary of the underlying signaling pathways.

Data Presentation

Table 1: Effects of GABA-B Receptor Antagonists on Behavior in the Rat Modified Forced Swim Test [4]

| Treatment Group | Dose (mg/kg) | Immobility (s) | Swimming (s) | Climbing (s) |

| Vehicle | - | 150 ± 10 | 40 ± 5 | 110 ± 8 |

| CGP56433A | 1 | 140 ± 12 | 45 ± 6 | 115 ± 9 |

| CGP56433A | 10 | 80 ± 9 | 100 ± 10*** | 120 ± 11 |

| CGP55845A | 3 | 135 ± 11 | 55 ± 7 | 110 ± 10 |

| CGP55845A | 10 | 110 ± 10* | 80 ± 8 | 110 ± 9 |

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle.

Signaling Pathway

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[5] Upon binding of the endogenous ligand GABA, the receptor activates a Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The activated G-protein also modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release. This compound, as a competitive antagonist, binds to the GABA-B receptor without activating it, thereby preventing GABA-mediated inhibitory signaling and leading to an overall increase in neuronal excitability.[5]

Caption: GABA-B antagonist signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound in two common rodent behavioral paradigms. Researchers should optimize dosage and timing based on pilot studies.

General Administration Protocol (Intraperitoneal Injection)

This protocol is based on methods used for other GABA-B receptor antagonists and may require optimization for this compound.

-

Drug Preparation:

-

Dissolve this compound in a vehicle suitable for in vivo administration. A common vehicle for similar compounds is a solution of 10-20% Dimethyl Sulfoxide (DMSO) in sterile saline (0.9% NaCl).

-

Prepare fresh solutions on the day of the experiment.

-

The final concentration should be calculated to allow for an injection volume of 5-10 ml/kg for rats and 10 ml/kg for mice.

-

-

Administration:

-

Administer this compound via intraperitoneal (i.p.) injection.

-

The optimal time window between administration and behavioral testing should be determined through pharmacokinetic studies, but a common starting point is 30-60 minutes post-injection.

-

A vehicle-only control group should always be included.

-

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity.[6]

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Procedure:

-

Day 1 (Pre-test): Place each rodent individually into the cylinder for a 15-minute session. This initial exposure to the inescapable stressor induces a state of behavioral despair. Remove the animal, dry it with a towel, and return it to its home cage.

-

Day 2 (Test): Administer this compound or vehicle as described in the general administration protocol. At the appropriate time post-injection, place the animal back into the water-filled cylinder for a 5-minute test session.

-

-

Data Analysis:

-

Record the entire 5-minute test session using a video camera.

-

Score the duration of immobility (the animal makes only the minimal movements necessary to keep its head above water), swimming, and climbing behavior.

-

An antidepressant-like effect is indicated by a significant decrease in immobility time and a corresponding increase in active behaviors (swimming or climbing).[1]

-

Elevated Plus Maze (EPM)

The EPM is used to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.

-

Procedure:

-

Administer this compound or vehicle as described in the general administration protocol.

-

At the appropriate time post-injection, place the rodent in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze freely for a 5-minute session.

-

-

Data Analysis:

-

Record the session with a video camera and use tracking software to analyze the animal's movement.

-

The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

-

An anxiolytic-like effect is indicated by a significant increase in the time spent and the number of entries into the open arms.

-

Experimental Workflow